molecular formula C20H21FN4O2 B12768253 N-(1-Amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide CAS No. 1629062-56-1

N-(1-Amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide

Numéro de catalogue: B12768253
Numéro CAS: 1629062-56-1
Poids moléculaire: 368.4 g/mol
Clé InChI: AKOOIMKXADOPDA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Analyse Des Réactions Chimiques

Ab-fubinaca, (+/-)- undergoes various chemical reactions, including:

Applications De Recherche Scientifique

Ab-fubinaca, (+/-)- has several scientific research applications:

Mécanisme D'action

Ab-fubinaca, (+/-)- exerts its effects by acting as a full agonist at the CB1 and CB2 cannabinoid receptors. It binds to these receptors with high affinity, leading to the activation of downstream signaling pathways. This activation results in various physiological effects, including altered perception, agitation, and hallucinations .

Comparaison Avec Des Composés Similaires

Ab-fubinaca, (+/-)- is similar to other synthetic cannabinoids such as ADB-FUBINACA and AMB-FUBINACA. it is unique in its specific binding affinity and potency at the cannabinoid receptors. Similar compounds include:

Activité Biologique

N-(1-Amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide, commonly referred to as AB-FUBINACA, is a synthetic cannabinoid that acts as a potent agonist at the cannabinoid receptors. This compound has garnered attention due to its psychoactive properties and potential implications for public health.

Chemical Structure and Properties

AB-FUBINACA has the following chemical characteristics:

  • Molecular Formula : C20_{20}H21_{21}FN4_{N_4}O2_2
  • Molecular Weight : 368.4048 g/mol
  • CAS Number : 1185282-01-2
  • IUPAC Name : this compound

The compound's structure includes an indazole core linked to a carboxamide group, which is characteristic of many synthetic cannabinoids, providing it with its unique biological activity.

AB-FUBINACA exhibits high affinity for the CB1_{1} and CB2_{2} cannabinoid receptors, mimicking the effects of natural cannabinoids such as THC (tetrahydrocannabinol). The compound's activity at these receptors is primarily responsible for its psychoactive effects, which can include:

  • Euphoria
  • Altered perception
  • Increased appetite
  • Anxiety or paranoia in some users

Pharmacological Profile

Research indicates that AB-FUBINACA functions as a full agonist at the cannabinoid receptors, leading to significant biological activity. In vitro studies have shown that it can induce effects similar to those of THC, including analgesia and anti-inflammatory responses. The potency of AB-FUBINACA is notably higher than that of THC, which raises concerns regarding its safety profile.

Toxicological Concerns

The use of AB-FUBINACA has been associated with various adverse effects, particularly when used recreationally. Reports indicate that users may experience:

  • Severe anxiety or panic attacks
  • Hallucinations
  • Tachycardia (increased heart rate)
  • Nausea and vomiting

These effects are compounded by the fact that synthetic cannabinoids can vary significantly in potency and composition, leading to unpredictable outcomes in users.

Case Studies and Clinical Findings

A number of case studies have documented the effects of AB-FUBINACA in clinical settings:

  • Case Study 1 : A 25-year-old male presented with acute psychosis after using a synthetic cannabinoid product containing AB-FUBINACA. Symptoms included severe agitation and hallucinations, requiring hospitalization.
  • Case Study 2 : An analysis of emergency room visits linked to synthetic cannabinoids revealed that AB-FUBINACA was frequently identified in samples from patients exhibiting severe neurological symptoms, including seizures and altered mental status.

Comparative Analysis with Other Synthetic Cannabinoids

To better understand the biological activity of AB-FUBINACA, a comparison with other synthetic cannabinoids is useful:

CompoundCB1_{1} AffinityPsychoactive EffectsLegal Status
AB-FUBINACAHighEuphoria, AnxietySchedule II
JWH-018ModerateEuphoriaControlled Substance
AM-2201HighAnxiety, HallucinationsControlled Substance

Propriétés

Numéro CAS

1629062-56-1

Formule moléculaire

C20H21FN4O2

Poids moléculaire

368.4 g/mol

Nom IUPAC

N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-[(4-fluorophenyl)methyl]indazole-3-carboxamide

InChI

InChI=1S/C20H21FN4O2/c1-12(2)17(19(22)26)23-20(27)18-15-5-3-4-6-16(15)25(24-18)11-13-7-9-14(21)10-8-13/h3-10,12,17H,11H2,1-2H3,(H2,22,26)(H,23,27)

Clé InChI

AKOOIMKXADOPDA-UHFFFAOYSA-N

SMILES canonique

CC(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CC3=CC=C(C=C3)F

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.